molecular formula C17H20FN3O2 B2677068 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]azepane CAS No. 1210031-70-1

1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]azepane

Cat. No.: B2677068
CAS No.: 1210031-70-1
M. Wt: 317.364
InChI Key: PXLCVSMLQJLPCI-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]azepane is a synthetically designed organic compound featuring a pyrazole core conjugated to an azepane ring via a carbonyl linker, with a 4-fluorophenyl substituent. This molecular architecture places it within a class of compounds known for their significant relevance in medicinal chemistry and drug discovery research . The compound serves as a versatile chemical building block for researchers. The pyrazole moiety is a privileged scaffold in pharmaceutical development, with documented derivatives exhibiting a broad spectrum of biological activities, including antioxidant , anti-inflammatory , and anticancer properties. The presence of the 4-fluorophenyl group is a common strategy in lead optimization, as fluorine atoms can enhance metabolic stability, influence lipophilicity, and improve binding affinity to biological targets . The seven-membered azepane ring contributes to the molecule's three-dimensional structure and can influence its pharmacokinetic profile. While the specific mechanism of action for this exact compound requires further investigation, research on analogous pyrazole-carboxamide derivatives suggests that such molecules can interact with key cellular targets. Related compounds have been shown to inhibit reactive oxygen species (ROS) production in human platelets and induce apoptosis in cancer cell lines, such as HCT116 colon carcinoma, through mechanisms involving the upregulation of p53 and Bax proteins . This makes the compound a candidate for use in oncology research and cell signaling studies . Application Notes: This chemical is intended for use as a reference standard , a key intermediate in the synthesis of more complex molecules, or a core scaffold in the development of novel bioactive compounds. Researchers can utilize it in high-throughput screening assays, molecular docking studies, and structure-activity relationship (SAR) campaigns. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

azepan-1-yl-[1-(4-fluorophenyl)-4-methoxypyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-23-15-12-21(14-8-6-13(18)7-9-14)19-16(15)17(22)20-10-4-2-3-5-11-20/h6-9,12H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLCVSMLQJLPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)N2CCCCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]azepane typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . The starting materials include 4-fluorophenylboronic acid and 4-methoxyphenylboronic acid, which react with a pyrazole derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]azepane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]azepane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]azepane involves its interaction with specific molecular targets. The fluorophenyl and methoxy groups play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s affinity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

The target compound’s uniqueness lies in its azepane-carbonyl moiety and methoxy-fluorophenyl substitution. Below is a comparative analysis with analogs from literature:

Compound Key Substituents Structural Features Reported Activities
1-[1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]azepane (Target) 4-Fluorophenyl, 4-methoxy, azepane-carbonyl Pyrazole core with bulky azepane ring; electron-withdrawing (F) and donating (OCH3) groups Not explicitly reported; inferred potential for CNS or metabolic modulation based on analogs
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4c, 4e) Benzoyl (C=OPh), phenyl, aldehyde Smaller substituents; no azepane Antioxidant (IC50: 4c = 12.3 µM; 4e = 10.8 µM); anti-inflammatory (76% inhibition)
1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde 3-Cl-4-F-phenyl, 4-OCH3-phenyl, aldehyde Dual halogen (Cl/F) and methoxy substitution; no azepane Unreported activity; structural similarity suggests potential antimicrobial activity
1-(4-Methoxyphenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carbaldehyde 4-OCH3-phenyl, pyridinyl, aldehyde Nitrogen-rich pyridinyl group; polar interactions Unreported activity; possible kinase inhibition due to pyridine moiety
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde CF3, S-(3-Cl-phenyl), aldehyde Trifluoromethyl and sulfanyl groups; increased lipophilicity Pesticidal applications (e.g., fipronil analogs)

Key Findings from Comparative Analysis

  • Bioactivity : Derivatives with electron-withdrawing groups (e.g., 4-F, 3-Cl) and aldehydes (e.g., 4c, 4e) exhibit strong antioxidant and anti-inflammatory properties . The target compound’s 4-fluorophenyl group may similarly enhance activity, while the azepane could improve pharmacokinetics (e.g., half-life).
  • Structural Impact: Azepane vs. Smaller Rings: The azepane’s flexibility may enhance binding to larger enzyme pockets compared to rigid analogs like benzoyl derivatives . Methoxy Group: The 4-OCH3 substituent in the target and may improve solubility and metabolic stability versus non-polar groups (e.g., CF3 in ).

Physicochemical Properties (Inferred)

  • Molecular Weight : The target compound’s azepane moiety increases molecular weight (~350–370 g/mol) compared to simpler analogs (~250–300 g/mol).
  • Lipophilicity : The 4-fluorophenyl group and azepane may balance hydrophobicity, offering better blood-brain barrier penetration than polar pyridinyl derivatives .

Research Implications and Gaps

  • Synthetic Routes : Similar compounds (e.g., ) were synthesized via Vilsmeier-Haack cyclization, suggesting feasibility for the target compound.
  • Unanswered Questions :
    • How does the azepane ring affect binding to biological targets compared to smaller substituents?
    • Does the methoxy group enhance metabolic stability in vivo compared to halogenated analogs?
    • Are there synergistic effects between the fluorophenyl and azepane groups in modulating activity?

Biological Activity

1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]azepane is a compound that belongs to the class of pyrazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H16FN3O2C_{15}H_{16}FN_{3}O_{2} and a molecular weight of approximately 295.31 g/mol. The structure includes a pyrazole ring, a fluorophenyl group, and an azepane moiety, which contribute to its biological properties.

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their anti-inflammatory , antimicrobial , anticancer , and antidepressant activities. The specific biological activities of this compound are summarized in the following sections.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)26
Compound BHCT116 (Colon)0.39
This compoundTBDTBD

In a study evaluating the anticancer efficacy of pyrazole derivatives, it was found that modifications on the pyrazole ring can enhance cytotoxicity against cancer cells, suggesting that this compound may also exhibit similar effects .

Anti-inflammatory Activity

Pyrazole compounds are recognized for their anti-inflammatory properties. They may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For example, a related compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs like diclofenac sodium .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation.
  • Receptor Interaction : The fluorophenyl group enhances binding affinity to target proteins, potentially increasing the compound's efficacy in modulating biological pathways.

Case Studies

Several studies have evaluated the biological activities of pyrazole derivatives similar to this compound:

  • Study on Anticancer Effects : A derivative was tested against various cancer cell lines (A549, HCT116), showing significant growth inhibition with IC50 values ranging from 0.39 µM to 26 µM .
  • Anti-inflammatory Evaluation : In another study, pyrazole derivatives exhibited promising anti-inflammatory activity with IC50 values comparable to established NSAIDs .

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